2',3'-Difluoro-5'-methylacetophenone
Description
2',3'-Difluoro-5'-methylacetophenone is a fluorinated aromatic ketone characterized by a methyl group at the 5' position and fluorine atoms at the 2' and 3' positions of the acetophenone backbone. The fluorine atoms and methyl group influence its electronic and steric properties, making it relevant in pharmaceutical intermediates or agrochemical research due to enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-(2,3-difluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPYOKMQGJEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Difluoro-5’-methylacetophenone typically involves the fluorination of 5’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Difluoro-5’-methylacetophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Difluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2’,3’-difluoro-5’-methylbenzoic acid.
Reduction: Formation of 2’,3’-difluoro-5’-methylbenzyl alcohol.
Substitution: Formation of 2’,3’-difluoro-5’-methoxyacetophenone.
Scientific Research Applications
2’,3’-Difluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-5’-methylacetophenone involves its interaction with molecular targets through its fluorine atoms and carbonyl group. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the carbonyl group can act as a nucleophile or electrophile in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key properties of 2',3'-difluoro-5'-methylacetophenone with structurally related acetophenone derivatives:
Case Study: Reaction Kinetics
demonstrates that electron-withdrawing groups (e.g., -Cl, -F) accelerate carbinolamine formation in reactions with phenylhydrazine. For example, 2'-hydroxy-5'-chloroacetophenone (III) exhibits a second-order rate constant (log k₂) of ~-2.5 at pH 3, while 2'-hydroxy-5'-methylacetophenone (VI) shows log k₂ ~-3.0. The difluoro analog is expected to exhibit even higher reactivity due to stronger inductive effects .
Research Findings and Challenges
- Crystallography: Terphenyl derivatives with difluoro substituents (e.g., ) reveal dihedral angles of 30–68° between aromatic rings, suggesting that this compound may adopt similar conformations, influencing packing efficiency in solid-state applications .
- Synthesis Challenges : Fluorination at ortho positions often requires harsh conditions (e.g., HF or Balz-Schiemann reactions), which may compete with undesired side reactions in the presence of methyl groups .
Biological Activity
2',3'-Difluoro-5'-methylacetophenone is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₈F₂O, characterized by the presence of two fluorine atoms at the 2' and 3' positions relative to the acetophenone moiety, along with a methyl group at the 5' position. The unique positioning of these substituents influences the compound's chemical reactivity and biological interactions.
The mechanism of action of this compound involves several key interactions:
- Fluorine Atoms : The fluorine atoms enhance lipophilicity and stability, allowing for better interaction with biological membranes and molecular targets.
- Carbonyl Group : The carbonyl group can act as a nucleophile or electrophile, participating in various chemical reactions that modulate enzyme activity and receptor interactions.
These interactions suggest that the compound may act as an inhibitor or modulator of certain biological pathways, although detailed studies are required to elucidate specific targets.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential role in modulating cytochrome P450 enzymes, which are crucial for drug metabolism.
Antimicrobial Properties
Some preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its fluorinated structure may contribute to enhanced efficacy compared to non-fluorinated analogs. However, comprehensive studies are needed to confirm these findings and elucidate the mechanisms involved.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time, highlighting the need for further investigation into its therapeutic window and potential side effects .
Case Studies
- Study on Enzyme Activity : A study investigated the effect of this compound on cytochrome P450 enzymes. The results indicated a significant inhibition of enzyme activity at specific concentrations, suggesting potential applications in drug metabolism modulation.
- Antimicrobial Activity Assessment : In a comparative study against common bacterial strains, this compound demonstrated superior antimicrobial effects compared to its non-fluorinated counterparts, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 2',3'-Difluoroacetophenone | Lacks methyl group at 5' position | Moderate enzyme inhibition |
| 2',4'-Difluoro-5'-methylacetophenone | Fluorine atoms at 2' and 4' positions | Limited data on biological activity |
| 3',5'-Difluoro-4'-methylacetophenone | Fluorine atoms at 3' and 5' positions | Potentially lower activity than target |
This table illustrates how variations in substituent positioning influence biological activity, emphasizing the unique properties of this compound.
Future Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Target Identification : Utilizing proteomics to identify specific molecular targets affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications impact biological activity to optimize therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
